molecular formula C18H12S B1346391 2-Fluoren-9-ylidenemethylthiophene CAS No. 843638-98-2

2-Fluoren-9-ylidenemethylthiophene

Cat. No. B1346391
M. Wt: 260.4 g/mol
InChI Key: PXFBPSLHTWGNSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Fluoren-9-ylidenemethylthiophene” is characterized by a thiophene ring which is disordered by rotation of 180° about the linking C—C bond . The site occupancies of the major and minor components of the disordered ring are 0.900 (3) and 0.100 (3), respectively .

Scientific Research Applications

Redox Potentials and Aromaticity

The electronic and structural properties of 9-(1,3-dithiol-2-ylidene)fluorene derivatives, including their redox behavior, have been extensively studied. These compounds exhibit strong two-electron donating capabilities, with the oxidation potentials being significantly influenced by the electronic structure of the oxidized state. Notably, the aromatic nature of certain cation states contributes to the stability of these states, affecting the redox characteristics of the molecules. This interplay between electronic and structural properties highlights the potential of such compounds in electronic applications (Amriou et al., 2006).

Optical Characteristics and Structural Adjustments

Oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores have been the focus of both spectral measurements and theoretical studies. These compounds display broad absorption and fluorescence spectra without a distinct vibrational structure, indicating limited geometrical changes upon optical excitation. The materials demonstrate notable fluorescence and are characterized by medium-large Stokes shifts, suggesting potential applications in optoelectronics and photonics (Lukes et al., 2007).

Electrochemical and Photovoltaic Applications

A series of molecules with a fluorenone central unit symmetrically coupled to different oligothiophene segments have been designed for use in bulk-heterojunction photovoltaic cells. These molecules exhibit a new band due to intramolecular charge transfer, extending the absorption spectral range and making them suitable as electron donors in photovoltaic devices. The photovoltaic properties of these materials, including their power conversion efficiencies, highlight their potential in solar cell applications (Lincker et al., 2008).

Intramolecular Interactions and Stability

The stability and intramolecular interactions of 9-fluorenyl carbocations have been studied, revealing the potential for hydride migration under certain conditions. This study provides insights into the reactivity and stability of fluorenyl-based compounds, which are relevant for their application in various chemical processes (Mladenova et al., 2001).

properties

IUPAC Name

2-(fluoren-9-ylidenemethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBPSLHTWGNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650144
Record name 2-[(9H-Fluoren-9-ylidene)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoren-9-ylidenemethylthiophene

CAS RN

843638-98-2
Record name 2-[(9H-Fluoren-9-ylidene)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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